molecular formula C13H7N B12523662 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile CAS No. 685830-33-5

2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile

Cat. No.: B12523662
CAS No.: 685830-33-5
M. Wt: 177.20 g/mol
InChI Key: ZZLUAXYMBKYWII-UHFFFAOYSA-N
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Description

2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is a chemical compound with the molecular formula C13H7N It is characterized by the presence of a benzonitrile group attached to a hex-3-ene-1,5-diyn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile typically involves the coupling of a benzonitrile derivative with a hex-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of amides, esters, or thioethers.

Scientific Research Applications

2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hexene-1,5-diyn-1-yl)benzonitrile: A closely related compound with similar structural features.

    2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another derivative with additional functional groups.

Uniqueness

2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a hex-3-ene-1,5-diyn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific studies.

Properties

CAS No.

685830-33-5

Molecular Formula

C13H7N

Molecular Weight

177.20 g/mol

IUPAC Name

2-hex-3-en-1,5-diynylbenzonitrile

InChI

InChI=1S/C13H7N/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h1,3-4,6-7,9-10H

InChI Key

ZZLUAXYMBKYWII-UHFFFAOYSA-N

Canonical SMILES

C#CC=CC#CC1=CC=CC=C1C#N

Origin of Product

United States

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